molecular formula C19H30N2O2S B3681156 1-cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine

1-cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B3681156
M. Wt: 350.5 g/mol
InChI Key: IHUUFNUBVXFSRS-UHFFFAOYSA-N
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Description

1-Cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C₁₉H₃₀N₂O₂S. It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry.

Preparation Methods

The synthesis of 1-cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction conditions are carefully controlled to ensure high yields and purity of the final product .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and yield.

Chemical Reactions Analysis

1-Cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine is not fully understood. like other piperazine derivatives, it is likely to interact with specific molecular targets, such as receptors or enzymes, in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

1-Cyclooctyl-4-[(4-methylphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used to treat chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic medication.

Compared to these compounds, this compound has a unique structure that may confer distinct pharmacological properties. Its cyclooctyl and sulfonyl groups may influence its interactions with biological targets, potentially leading to different therapeutic effects .

Properties

IUPAC Name

1-cyclooctyl-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2S/c1-17-9-11-19(12-10-17)24(22,23)21-15-13-20(14-16-21)18-7-5-3-2-4-6-8-18/h9-12,18H,2-8,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUUFNUBVXFSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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